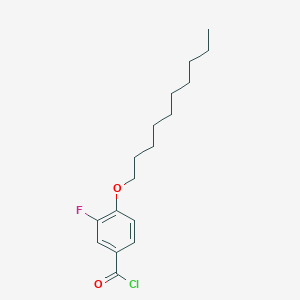
4-(Decyloxy)-3-fluorobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Decyloxy)-3-fluorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a decyloxy group at the 4-position and a fluorine atom at the 3-position, along with a benzoyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-3-fluorobenzoyl chloride typically involves multiple steps starting from simpler aromatic compounds. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Diazotization: Formation of a diazonium salt from the amine.
Sandmeyer Reaction: Replacement of the diazonium group with a fluorine atom.
Alkylation: Introduction of the decyloxy group via a Williamson ether synthesis.
Acylation: Introduction of the benzoyl chloride group using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
化学反応の分析
Types of Reactions
4-(Decyloxy)-3-fluorobenzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, although the presence of the electron-withdrawing fluorine and benzoyl chloride groups can make it less reactive.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
科学的研究の応用
4-(Decyloxy)-3-fluorobenzoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and protein modifications.
作用機序
The mechanism of action of 4-(Decyloxy)-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity can be exploited in the modification of proteins and other biomolecules, potentially affecting their function and activity.
類似化合物との比較
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
3-Fluoro-4-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a decyloxy group.
4-(Octyloxy)-3-fluorobenzoyl chloride: Similar structure but with an octyloxy group instead of a decyloxy group.
Uniqueness
4-(Decyloxy)-3-fluorobenzoyl chloride is unique due to the combination of its decyloxy and fluorine substituents, which can impart specific physical and chemical properties. The long alkyl chain (decyloxy group) can influence the compound’s solubility and interaction with other molecules, while the fluorine atom can affect its reactivity and stability.
特性
CAS番号 |
112669-78-0 |
|---|---|
分子式 |
C17H24ClFO2 |
分子量 |
314.8 g/mol |
IUPAC名 |
4-decoxy-3-fluorobenzoyl chloride |
InChI |
InChI=1S/C17H24ClFO2/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(18)20)13-15(16)19/h10-11,13H,2-9,12H2,1H3 |
InChIキー |
PUQYWKVWDVTSKW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
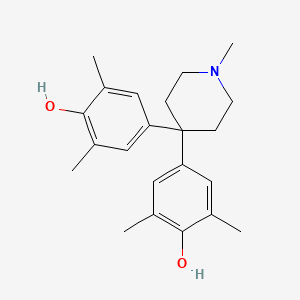
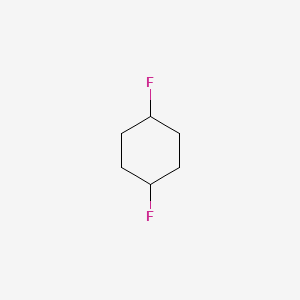
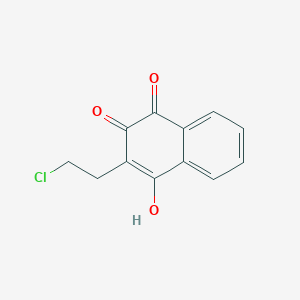

![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
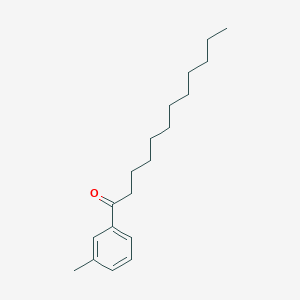
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
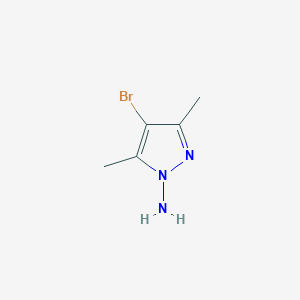

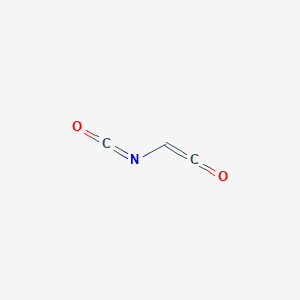
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
